- Preparation of aryl(alkyl)thioethers by reduction of aryl(alkyl)sulfoxides, China, , ,
Cas no 92-85-3 (Thianthrene)

Thianthrene structure
商品名:Thianthrene
Thianthrene 化学的及び物理的性質
名前と識別子
-
- Thianthrene
- Thianthren
- Thiaanthrene
- 9,10-Dithiaanthracene
- dibenzo-1,4-dithiin
- dibenzothiaphene
- DIPHENYLENE DISULFIDE
- diphenylene disulphide
- Dibenzodithiodioxane
- NSC 439
- NSC439
- GVIJJXMXTUZIOD-UHFFFAOYSA-N
- 4139V9M46H
- C12H8S2
- Thianthrene, 97%
- PubChem10848
- KSC487C5R
- NE10376
- VZ33859
- SY051640
- UNII-4139V9M46H
- AB00990919-03
- EN300-20686
- AKOS000279684
- DB-057337
- SCHEMBL7786
- CS-W014836
- HY-W014120
- EINECS 202-197-0
- T0184
- CHEMBL488176
- W-100269
- AE-641/04637003
- CU-00000000457-1
- AI3-00638
- InChI=1/C12H8S2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8
- MFCD00005065
- DS-4155
- AC-16498
- NS00041440
- Q424898
- CHEBI:64511
- Z104479794
- Thianthrene, NIST SRM 1656, combustion calorimetric standard
- AB00990919-01
- NSC-439
- AC7909
- 92-85-3
- DTXSID6059071
- NCGC00341178-01
-
- MDL: MFCD00005065
- インチ: 1S/C12H8S2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H
- InChIKey: GVIJJXMXTUZIOD-UHFFFAOYSA-N
- ほほえんだ: S1C2C(=CC=CC=2)SC2C1=CC=CC=2
計算された属性
- せいみつぶんしりょう: 216.00700
- どういたいしつりょう: 216.006742
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 50.6
じっけんとくせい
- 色と性状: 白色または淡黄色粉末
- 密度みつど: 1.4420
- ゆうかいてん: 151-155 °C (lit.)
- ふってん: 364-366 °C(lit.)
- フラッシュポイント: 170.8 ºC
- 屈折率: 1.6210 (estimate)
- ようかいど: DMF: soluble
- PSA: 50.60000
- LogP: 4.30240
- ようかいせい: 未確定
Thianthrene セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: 24/25
- ちょぞうじょうけん:日陰で乾燥した場所に保管する。使用しない場合は容器を閉じたままにします。
Thianthrene 税関データ
- 税関コード:29349990
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Thianthrene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-20686-0.05g |
thianthrene |
92-85-3 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
Enamine | EN300-20686-100.0g |
thianthrene |
92-85-3 | 95.0% | 100.0g |
$105.0 | 2025-03-21 | |
eNovation Chemicals LLC | Y1043438-250g |
Thianthrene |
92-85-3 | 98% | 250g |
$115 | 2024-06-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | TB325-25g |
Thianthrene |
92-85-3 | 98% | 25g |
¥144.0 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | TB325-5g |
Thianthrene |
92-85-3 | 98% | 5g |
¥33.0 | 2022-06-10 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | NIST1656 |
Thianthrene |
92-85-3 | NIST SRM | 30G |
¥7893.67 | 2022-02-23 | |
SHENG KE LU SI SHENG WU JI SHU | sc-237089-25 g |
Thianthrene, |
92-85-3 | 25g |
¥489.00 | 2023-07-10 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T101325-250g |
Thianthrene |
92-85-3 | 98% | 250g |
¥678.90 | 2023-09-01 | |
abcr | AB142410-5g |
Thianthrene, 98%; . |
92-85-3 | 98% | 5g |
€71.50 | 2025-02-22 | |
Enamine | EN300-20686-1.0g |
thianthrene |
92-85-3 | 95.0% | 1.0g |
$19.0 | 2025-03-21 |
Thianthrene 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Thioacetamide , Cesium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide , Water ; 36 h, 120 °C
1.2 Reagents: Water
1.2 Reagents: Water
リファレンス
- Ligand-free copper-catalyzed synthesis of diaryl thioethers from aryl halides and thioacetamideSynlett, 2011, (1), 134-138,
ごうせいかいろ 4
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Tempo Solvents: Dimethyl sulfoxide ; 12 h, 23 °C
リファレンス
- Catalyst-free, direct synthesis of dibenzothiophenesTetrahedron Letters, 2022, 104,,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Carbon disulfide , 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Cuprous iodide Solvents: Toluene ; 12 h, 100 °C
リファレンス
- Cu-Catalyzed Synthesis of Diaryl Thioethers and S-Cycles by Reaction of Aryl Iodides with Carbon Disulfide in the Presence of DBUJournal of Organic Chemistry, 2013, 78(10), 5001-5006,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Palladium chloride , 1,5-Bis(diphenylphosphino)pentane Solvents: Toluene ; rt; 5 h, 160 °C
リファレンス
- Palladium- and nickel-catalyzed synthesis of thioethers via thioesters - Aryl halides couplingTetrahedron Letters, 2023, 119,,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Iodobenzene , Propanoic acid, 2,2-dimethyl-, cesium salt (1:1) Catalysts: Palladium, bis(acetonitrile)dichloro- , Bis[2-(diphenylphosphino)phenyl] ether Solvents: Dimethylacetamide ; rt → 140 °C; 24 h, 140 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
- A Pd-catalyzed optional approach for the synthesis of dibenzothiophenesOrganic & Biomolecular Chemistry, 2018, 16(12), 2083-2087,
ごうせいかいろ 9
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Potassium fluoride , 18-Crown-6 Solvents: Acetonitrile ; 2 min, rt
1.2 16 h, rt
1.2 16 h, rt
リファレンス
- Exploiting amphiphilicity: facile metal free access to thianthrenes and related sulphur heterocyclesChemical Communications (Cambridge, 2015, 51(44), 9165-9168,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Tetrabutylammonium bromide , Tripotassium phosphate Catalysts: Copper iron oxide (CuFe2O4) Solvents: Water ; 12 h, 100 °C
リファレンス
- Magnetically Separable CuFe2O4 Nanoparticles Catalyzed Ligand-Free C-S Coupling in Water: Access to (E)- and (Z)-Styrenyl-, Heteroaryl and Sterically Hindered Aryl SulfidesAdvanced Synthesis & Catalysis, 2013, 355(11-12), 2285-2296,
ごうせいかいろ 12
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Copper
リファレンス
- Cyclic disulfides derived from diphenylJournal of the Chemical Society, 1928, 1141, 1141-9,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: 1,4-Dibromobutane , Zinc
リファレンス
- Organosulfur chemistry. IV. New reduction of sulfoxides and sulfilimines to sulfides with zinc/1,4-dibromobutane, a proposal for a radical-forming electron transfer processChemical & Pharmaceutical Bulletin, 1987, 35(10), 4351-4,
ごうせいかいろ 15
はんのうじょうけん
1.1 Reagents: Potassium carbonate , Sulfur Catalysts: 1,10-Phenanthroline , Copper bromide (CuBr) Solvents: Dimethyl sulfoxide ; rt → 90 °C; 24 h, 90 °C; cooled
1.2 Reagents: Sodium thiosulfate Solvents: Water ; cooled
1.2 Reagents: Sodium thiosulfate Solvents: Water ; cooled
リファレンス
- Organic compound with fused heteroaromatic ring of fluorene or 9-silafluorene, electronic element containing the same and its electronic device, World Intellectual Property Organization, , ,
ごうせいかいろ 16
はんのうじょうけん
1.1 Solvents: Dichloromethane ; 0.5 h, rt
リファレンス
- Photo SN-bond cleavage and related reactions of thianthrene sulfilimine derivativesTetrahedron, 2007, 63(32), 7708-7716,
ごうせいかいろ 17
ごうせいかいろ 18
ごうせいかいろ 19
はんのうじょうけん
1.1 Reagents: 1,4-Dihydro-N-(phenylmethyl)-3-pyridinecarboxamide Catalysts: Iron tetraphenylporphyrin chloride Solvents: Benzene
リファレンス
- meso-Tetraphenylporphinatoiron catalyzed reductive cleavage of some sulfur-oxygen, sulfur-nitrogen, and sulfur-carbon bonds in sulfoxides and sulfiliminesJournal of the Chemical Society, 1989, (8), 1431-5,
Thianthrene Raw materials
- 1,3-Benzodithiol-2-imine
- 1,2-Diiodobenzene
- 5-Iminothianthrene
- Borate(1-),tetrafluoro-
- Diphenyl Sulfide
- 1-iodo-2-[(2-iodophenyl)disulfanyl]benzene
- 2-Bromo-benzenethiol
- Thianthrene, 5-oxide
- 1,2-Benzenedithiol (>85%)
- 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
Thianthrene Preparation Products
Thianthrene 関連文献
-
Huan Meng,Ming-Shang Liu,Wei Shu Chem. Sci. 2022 13 13690
-
Martin E. Speer,Martin Kolek,Jean Jacques Jassoy,Jennifer Heine,Martin Winter,Peter M. Bieker,Birgit Esser Chem. Commun. 2015 51 15261
-
Manli Fu,Chenyang Zhang,Yuan Chen,Kun Fan,Guoqun Zhang,Jincheng Zou,Yanbo Gao,Huichao Dai,Xiaobo Wang,Chengliang Wang Chem. Commun. 2022 58 11993
-
4. Dielectric studies of configurational changes in cyclohexane and thianthrene structuresMansel Davies,Julian Swain Trans. Faraday Soc. 1971 67 1637
-
5. One-step synthesis of polycyclic thianthrenes from unfunctionalized aromatics by thia-APEX reactionsKou P. Kawahara,Hideto Ito,Kenichiro Itami Org. Chem. Front. 2023 10 1880
-
Jordan Labrecque,Yae-In Cho,Daniel K. McIntosh,Faridat Agboola,Michael J. Rose Dalton Trans. 2023 52 4028
-
Jordan Labrecque,Yae-In Cho,Daniel K. McIntosh,Faridat Agboola,Michael J. Rose Dalton Trans. 2023 52 4028
-
Yanjiao Xiong,Xiaoyi Zhang,Hong-Mei Guo,Xuesong Wu Org. Chem. Front. 2022 9 3532
-
Kaiyong Sun,Wei Jiang,Xinxin Ban,Bin Huang,Zhaohang Zhang,Muyang Ye,Yueming Sun RSC Adv. 2016 6 22137
-
Stephan Amthor,Christoph Lambert,Barbara Graser,Dirk Leusser,Carola Selinka,Dietmar Stalke Org. Biomol. Chem. 2004 2 2897
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推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:92-85-3)Thianthrene

清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:92-85-3)Thianthrene

清らかである:99%
はかる:500g
価格 ($):178.0